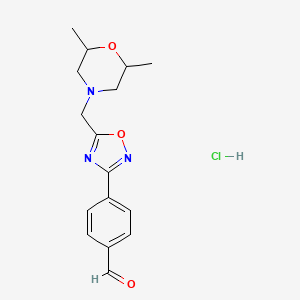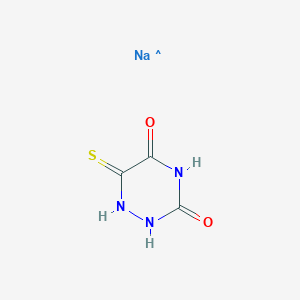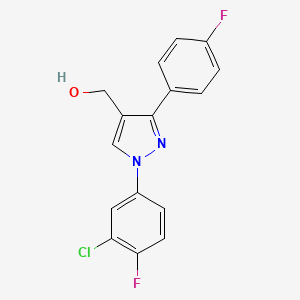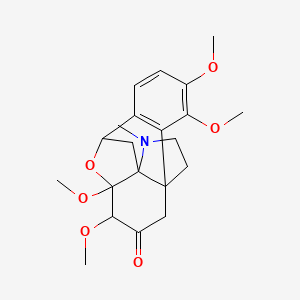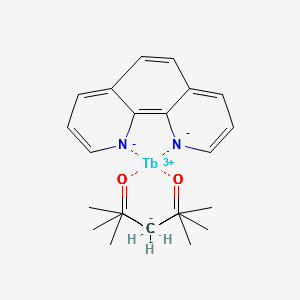
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is a coordination compound that involves the complexation of terbium(3+) ions with pentane-2,4-dione and 1,10-phenanthroline-1,10-diide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) typically involves the following steps:
Preparation of 1,10-phenanthroline-1,10-diide: This can be synthesized by reacting 1,10-phenanthroline with a strong base to deprotonate the nitrogen atoms, forming the diide species.
Complexation with Terbium(3+): The 1,10-phenanthroline-1,10-diide is then reacted with terbium(3+) ions in the presence of pentane-2,4-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of the synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the terbium(3+) ion.
Substitution Reactions: Ligand exchange reactions can occur, where the pentane-2,4-dione or 1,10-phenanthroline-1,10-diide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, water.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield terbium(4+) complexes, while substitution reactions may result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) has several scientific research applications:
Luminescence Studies: Terbium complexes are known for their luminescent properties, making this compound useful in studying photophysical and photochemical processes.
Biological Applications: The compound can be used in bioimaging and as a probe for detecting metal ions in biological systems.
Materials Science: It is used in the development of advanced materials, such as luminescent materials for display technologies and sensors.
Mecanismo De Acción
The mechanism of action of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) involves the coordination of the terbium(3+) ion with the ligands. This coordination affects the electronic structure of the terbium ion, leading to its unique chemical and physical properties. The compound can interact with various molecular targets, such as DNA and proteins, through coordination and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline-5,6-dione: Another phenanthroline derivative with similar coordination properties.
2,2’-Bipyridine: A bidentate ligand similar to 1,10-phenanthroline, often used in coordination chemistry.
Acetylacetonate Complexes: Complexes involving acetylacetonate ligands, which are similar to pentane-2,4-dione.
Uniqueness
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is unique due to the combination of its ligands and the terbium(3+) ion. This combination imparts specific luminescent properties and coordination behavior that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C27H29N2O6Tb-2 |
|---|---|
Peso molecular |
636.5 g/mol |
Nombre IUPAC |
pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) |
InChI |
InChI=1S/C12H8N2.3C5H7O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3H,1-2H3;/q-2;3*-1;+3 |
Clave InChI |
XPRNKFUUWVMNEI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)
![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)
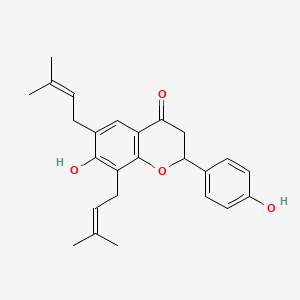
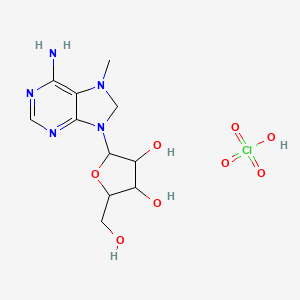
![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)
![2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane](/img/structure/B12322476.png)
![1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane](/img/structure/B12322482.png)
![2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid](/img/structure/B12322487.png)
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid](/img/structure/B12322500.png)
![3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12322501.png)
